(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride
Description
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is a structurally complex compound featuring an adamantane moiety, an ethyl chain, a pyridin-3-yl-methyl group, and a secondary amine, all in hydrochloride salt form. Its CAS registry number (1501-84-4) and synonyms, such as "Rimantadine Hydrochloride" in some contexts, are listed in , though structural distinctions exist (discussed below) .
Properties
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-3-2-4-19-11-14)18-8-15-5-16(9-18)7-17(6-15)10-18;/h2-4,11,13,15-17,20H,5-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCKDOTHFZVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues.
Functionalization of Adamantane: The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group.
Coupling with Pyridine Derivative: The functionalized adamantane is then coupled with a pyridine derivative under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is C18H26N2- HCl, with a molecular weight of approximately 320.88 g/mol. The compound is characterized by the presence of an adamantane moiety, which is known for its unique structural properties that enhance biological activity.
Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
One of the primary applications of this compound is as a selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, and its inhibition has been linked to beneficial effects in treating metabolic syndromes such as type 2 diabetes and obesity. Research indicates that derivatives similar to this compound exhibit low nanomolar inhibition against 11β-HSD1, demonstrating potential for therapeutic use in metabolic disorders .
Antiviral Properties
The adamantane structure has been associated with antiviral activities, particularly against influenza viruses. Compounds derived from adamantane have been used in treatments for viral infections, including amantadine and rimantadine. The mechanism often involves interference with viral replication processes, making this compound a candidate for further exploration in antiviral drug development .
Antitumor Activity
Research has also indicated that adamantane derivatives possess antitumor properties. Studies on various adamantane-based compounds have shown efficacy against different cancer cell lines, suggesting that this compound may contribute to cancer treatment strategies .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has demonstrated that modifications to the pyridine ring or the adamantane core can significantly influence the inhibitory activity against target enzymes like 11β-HSD1. For instance, studies have shown that compounds with specific substitutions on the pyridine ring exhibit enhanced potency compared to their unsubstituted counterparts .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of 11β-HSD1 | Human and Mouse | Low nanomolar | |
| Antiviral Activity | Influenza Virus | Varies | |
| Antitumor Activity | Various Cancer Cell Lines | Varies |
Case Study: Metabolic Syndrome Treatment
A clinical study involving selective inhibitors of 11β-HSD1 demonstrated significant improvements in insulin sensitivity and reductions in hemoglobin A1c levels among patients with type 2 diabetes who were resistant to standard treatments. This highlights the potential application of compounds like this compound in metabolic disease management .
Case Study: Antiviral Efficacy
In vitro studies have shown that adamantane derivatives can inhibit viral replication effectively. For example, amantadine's mechanism has been studied extensively, providing a framework for understanding how similar compounds might work against other viruses, including potential applications for this compound .
Mechanism of Action
The mechanism of action of (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Structural Features and Pharmacological Classes
The table below summarizes critical differences between the target compound and related adamantane/pyridine derivatives:
Detailed Analysis of Structural Differences
- Target Compound vs. Rimantadine Hydrochloride: While both share an adamantane-ethylamine backbone and hydrochloride salt form, the target compound incorporates a pyridin-3-yl-methyl group absent in Rimantadine. Rimantadine’s antiviral mechanism involves blocking influenza A M2 ion channels, but the target compound’s additional pyridine group could shift its therapeutic profile .
Target Compound vs. Memantine Hydrochloride :
Memantine’s 3,5-dimethyladamantane structure increases steric bulk compared to the target compound’s unsubstituted adamantane. Memantine’s NMDA receptor antagonism relies on its adamantane-methylamine structure, suggesting the target compound’s pyridine ring might confer distinct receptor interactions .Comparison with Other Pyridine Derivatives :
Compounds like 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol () highlight the diversity of pyridine-based structures. The target compound’s adamantane-ethyl chain distinguishes it from triazole-containing analogs, which may prioritize different binding sites or metabolic pathways .
Research Findings and Implications
Physicochemical Properties
Solubility and Stability :
The hydrochloride salt form, common to all adamantane derivatives listed, improves aqueous solubility and bioavailability. Rimantadine’s clinical use against influenza A underscores the importance of salt forms in antiviral efficacy .Synthetic Challenges : Adamantane functionalization often requires harsh conditions due to its high symmetry and stability. The pyridin-3-yl-methyl group in the target compound may introduce synthetic complexity compared to Rimantadine’s simpler structure .
Biological Activity
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles various studies and findings on its biological properties, including anticancer, antibacterial, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula for this compound is CHN•HCl. The compound features an adamantane core, known for its unique three-dimensional structure, which can enhance binding interactions with biological targets.
Anticancer Activity
Recent research has highlighted the compound's potential in cancer therapy. A study demonstrated that derivatives of piperidine, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction, suggesting that the compound may act through pathways similar to established anticancer agents like bleomycin .
Case Study: Cytotoxicity Testing
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 10.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |
| A549 (lung cancer) | 9.8 | DNA damage response |
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, the minimal inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa.
Comparative Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 45 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 40 |
| K. pneumoniae | 19 | 50 |
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research indicates potential effects against neurodegenerative diseases such as Alzheimer's by inhibiting cholinesterase and reducing amyloid beta aggregation .
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the nitrogen atoms in the piperidine ring can significantly influence selectivity and potency against various biological targets .
Q & A
(Basic) What are the common synthetic routes for synthesizing (1-Adamantan-1-yl-ethyl)-pyridin-3-yl-methyl-amine hydrochloride, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between adamantane derivatives (e.g., 1-adamantylethyl chloride) and pyridine-containing intermediates (e.g., 3-aminopyridine derivatives). Key steps include:
- Reagents/Conditions: Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux (60–80°C).
- Hydrochloride Salt Formation: Post-reaction treatment with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.
- Optimization: Monitor reaction progress via TLC, and purify using column chromatography or recrystallization. Yield improvements (65–80%) are achieved by controlling moisture and stoichiometric ratios .
(Basic) How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL or SHELXS for solving and refining the structure. These programs are optimized for small-molecule crystallography and handle twinning or disorder common in adamantane derivatives .
- Validation: Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar adamantane-pyridine hybrids.
(Advanced) How can researchers resolve contradictions in reported biological activity data for adamantane-containing compounds?
Methodological Answer:
Discrepancies in activity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from assay conditions or cellular models. To address this:
- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like cell line (HEK293 vs. HeLa), buffer pH, or incubation time.
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to compare potency under standardized conditions.
- Structural Comparisons: Reference adamantane derivatives with well-characterized activities (e.g., amantadine’s antiviral mechanism) to identify structure-activity relationships (SARs) .
(Advanced) What computational methods predict the compound’s interaction with biological targets like neurotransmitter receptors?
Methodological Answer:
Molecular Docking and Dynamics:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the adamantane moiety’s hydrophobic interactions and pyridine’s hydrogen-bonding potential.
- Target Selection: Focus on receptors with hydrophobic binding pockets (e.g., NMDA receptors, dopamine transporters).
- Validation: Compare results with experimental data (e.g., radioligand binding assays) and refine force fields using AMBER or CHARMM .
(Basic) What analytical techniques confirm the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in D₂O or DMSO-d₆ to confirm adamantane’s characteristic singlet (δ ~1.6–2.1 ppm) and pyridine’s aromatic signals (δ ~7.5–8.5 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₅N₂Cl).
- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .
(Advanced) How to design in vitro assays evaluating the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
Methodological Answer:
- BBB Permeability: Use a Caco-2 cell monolayer model. Apply the compound (10 µM) apically, and measure basolateral concentration via LC-MS/MS over 2–4 hours. Calculate apparent permeability (Papp).
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound degradation over 60 minutes using UPLC-QTOF.
- Protein Binding: Equilibrium dialysis (plasma:buffer ratio 1:1) to determine unbound fraction .
(Basic) What is the role of the adamantane group in modulating this compound’s physicochemical properties?
Methodological Answer:
The adamantane moiety enhances:
- Lipophilicity: Increases logP (measured via shake-flask method), improving membrane permeability.
- Metabolic Resistance: Bulky structure reduces cytochrome P450-mediated oxidation.
- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C due to rigid cage structure .
(Advanced) How can researchers analyze conflicting data in cytotoxicity studies across different cancer cell lines?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to datasets (e.g., NCI-60 panel) to identify cell line-specific sensitivities.
- Pathway Enrichment: Use GSEA or DAVID to correlate activity with gene expression profiles (e.g., p53 status, EGFR amplification).
- 3D Spheroid Models: Compare 2D vs. 3D cytotoxicity in HT-29 colon cancer spheroids to assess microenvironment-dependent effects .
(Basic) What solvent systems are optimal for recrystallizing this hydrochloride salt?
Methodological Answer:
- Solvent Pair: Ethanol/water (7:3 v/v) or acetonitrile/ethyl acetate (1:1).
- Procedure: Dissolve crude product in minimal hot solvent, filter, and cool to 4°C overnight.
- Yield/Purity: Typically achieves >99% purity (HPLC) with needle-like crystals suitable for SCXRD .
(Advanced) How to design a SAR study for optimizing this compound’s selectivity toward a specific kinase target?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with variations in the pyridine ring (e.g., 4-substituted vs. 3-substituted) and adamantane linker length.
- Kinase Profiling: Use a KinomeScan panel to assess inhibition of 468 kinases at 1 µM.
- Statistical Modeling: Apply partial least squares regression (PLSR) to correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
